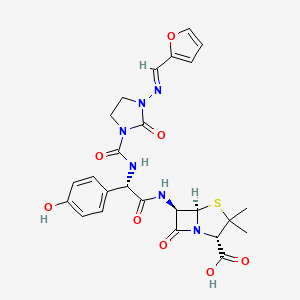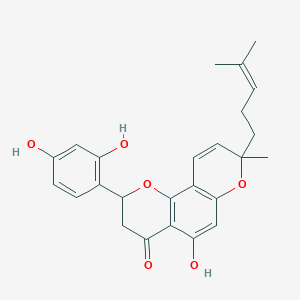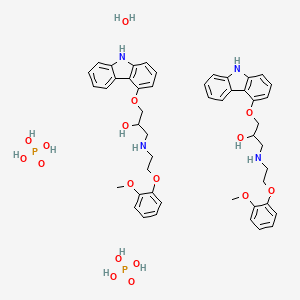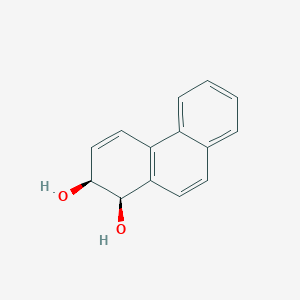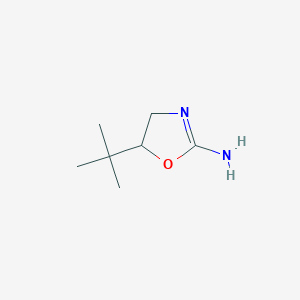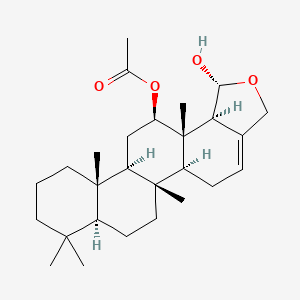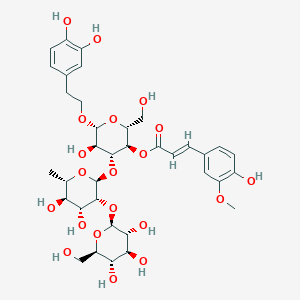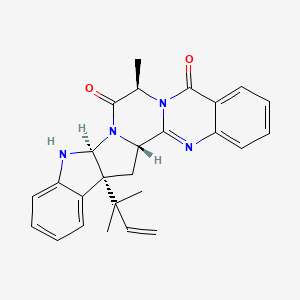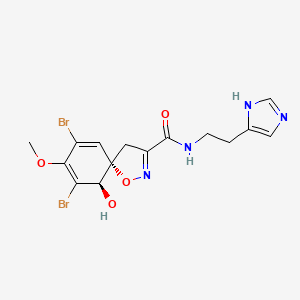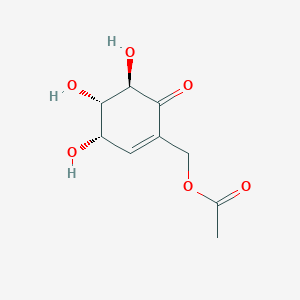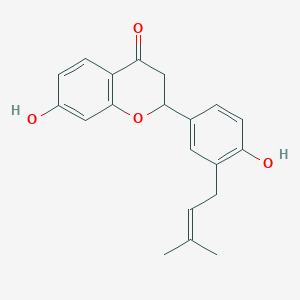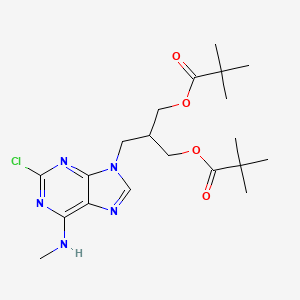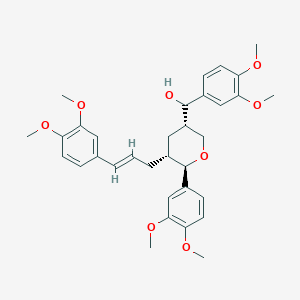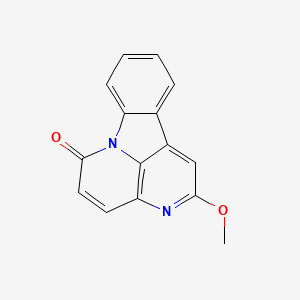
2-Methoxycanthin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxycanthin-6-one belongs to the class of organic compounds known as indolonaphthyridine alkaloids. These are a numerous and relatively straightforward subgroup of the b-carbolines, e. g. Canthin-6-one, in which an additional C3 unit is attached between C-1 and the indole nitrogen to form an additional ring. The group includes a few dimeric examples, such as Haplophytine. 2-Methoxycanthin-6-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-methoxycanthin-6-one is primarily located in the membrane (predicted from logP).
科学的研究の応用
Synthesis and Chemical Properties
- Total Synthesis : Suzuki et al. (2004) described a total synthesis of 1-methoxycanthin-6-one, which is closely related to 2-methoxycanthin-6-one, highlighting a one-pot conversion approach from β-carboline-1-carbaldehyde to the canthin-6-one skeleton (Suzuki et al., 2004).
Biological and Pharmacological Activities
- Anti-Cancer Properties : A study by Yunos et al. (2022) investigated the in vitro anti-cancer activities of 9-methoxycanthin-6-one, a compound closely related to 2-methoxycanthin-6-one, demonstrating its effectiveness against various cancer cell lines and providing insights into its mechanisms of action (Yunos et al., 2022).
- Antibacterial Activity : Li et al. (2019) explored the antibacterial activity of quaternized 10-methoxy canthin-6-one derivatives, providing insights into their potential as antibacterial agents (Li et al., 2019).
Pharmacokinetics and Bioavailability
- Pharmacokinetic Studies : Tan et al. (2002) developed an HPLC method to determine 9-methoxycanthin-6-one in plasma, offering valuable data for pharmacokinetic studies (Tan et al., 2002).
特性
CAS番号 |
116353-93-6 |
|---|---|
製品名 |
2-Methoxycanthin-6-one |
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC名 |
7-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
InChI |
InChI=1S/C15H10N2O2/c1-19-13-8-10-9-4-2-3-5-12(9)17-14(18)7-6-11(16-13)15(10)17/h2-8H,1H3 |
InChIキー |
CDWAXMGQLZGHDU-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C3C(=C1)C4=CC=CC=C4N3C(=O)C=C2 |
正規SMILES |
COC1=NC2=C3C(=C1)C4=CC=CC=C4N3C(=O)C=C2 |
melting_point |
262-264°C |
物理的記述 |
Solid |
同義語 |
2-methoxy-canthin-6-one 2-methoxycanthin-6-one |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



